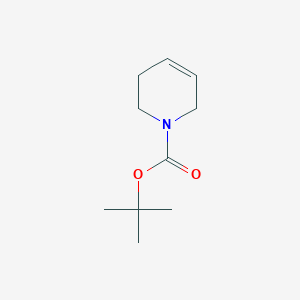

N-Boc-1,2,3,6-tetrahydropyridine

Übersicht

Beschreibung

Herbicidin A ist ein Adenosin-abgeleitetes Nukleosid-Antibiotikum mit herbizider Wirkung, das besonders gegen zweikeimblättrige Pflanzen wirksam ist . Es wurde ursprünglich aus der Fermentationsbrühe von Streptomyces scopuliridis isoliert . Diese Verbindung hat aufgrund ihrer doppelten Rolle als Antibiotikum und Herbizid erhebliches Interesse geweckt und ist somit ein wertvolles Werkzeug sowohl in der Landwirtschaft als auch in der Medizin .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Herbicidin A wird typischerweise durch Fermentationsprozesse mit Streptomyces-Arten hergestellt . Die Biosynthese von Herbicidin A umfasst eine Reihe von enzymatischen Reaktionen, die zur Bildung seiner einzigartigen tricyclischen Kernstruktur führen . Zu den wichtigsten Schritten gehören C-Glykosylierungsreaktionen, die von Enzymen wie Her4, Her5 und Her6 katalysiert werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Herbicidin A erfolgt durch Submersfermentation von Streptomyces scopuliridis . Die Optimierung der Fermentationsparameter, wie z. B. des Kohlenstoff-Stickstoff-Verhältnisses, ist entscheidend für die Maximierung der Ausbeute . Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um Herbicidin A zu isolieren .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling selective removal under acidic conditions to generate reactive amine intermediates.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Free amine (1,2,3,6-tetrahydropyridine) | >90% | |

| HCl in methanol | Amine hydrochloride salt | 85–95% |

Mechanism : Acid-induced cleavage of the Boc carbamate proceeds via formation of a tert-butyl cation intermediate, followed by hydrolysis to release CO₂ and the free amine.

Grignard Addition to the Enamine System

The unsaturated ring undergoes nucleophilic attack by Grignard reagents, enabling alkyl chain elongation.

Example :

-

Synthesis of 6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) :

Reductive Amination

The free amine (post-Boc removal) reacts with aldehydes/ketones to form secondary amines.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| Aldehyde/ketone, NaBH₃CN, MeOH | Substituted piperidines or azepanes | 60–80% |

Mechanism : Deprotonation of the amine salt followed by nucleophilic addition to the carbonyl, then reduction of the imine intermediate.

Dihalocyclopropanation

The enamine system participates in cyclopropanation reactions to form bicyclic intermediates.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| CH₂Cl₂, CH₃COCl, BF₃·Et₂O | N-Boc-bicyclic cyclopropylamines (e.g., 2a–g) | 50-75% |

Example :

Suzuki-Miyaura Cross-Coupling

Boronic ester derivatives of N-Boc-tetrahydropyridine enable palladium-catalyzed couplings.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl/heteroaryl-substituted tetrahydropyridines | 70–90% |

Application : Synthesis of anaplastic lymphoma kinase inhibitors and DGAT-1 inhibitors for metabolic disorders .

Oxidation and Reduction

The unsaturated ring undergoes redox transformations.

| Reaction | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxidation with KMnO₄ | Aqueous acidic conditions | Pyridine derivatives | 60–75% | |

| Reduction with NaBH₄ | MeOH, RT | Partially saturated piperidines | 70–85% |

Key Research Findings

-

Antifungal Activity : 6-Alkyl derivatives (C14–C18 chains) exhibit potent antifungal effects, with C16 (compound 5e ) showing MFC = 3.8 µg/mL against C. neoformans .

-

Ring-Expansion Reactions : Cyclopropanated intermediates (e.g., 2a–g ) undergo thermal rearrangements to form seven-membered azepanes .

-

Pharmacological Relevance : Suzuki-coupled products are precursors to enzyme inhibitors targeting obesity, diabetes, and cancer .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

N-Boc-1,2,3,6-tetrahydropyridine serves as a crucial intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Its ability to undergo selective reactions makes it valuable in the development of complex molecules. For instance:

- Melatonin Receptor Ligands : This compound has been used to synthesize 4-arylpiperidinyl amides and N-arylpiperidin-3-yl-cyclopropanecarboxamides which act as novel melatonin receptor ligands .

- Enzymatic Inhibitors : It is involved in the preparation of enzymatic inhibitors such as oxazolecarboxamides targeting diacylglycerol acyltransferase-1 for obesity and diabetes treatment .

Case Studies

- Dual Acting Norepinephrine Reuptake Inhibitors : Research has demonstrated that derivatives of this compound can function as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists .

- Gaucher Disease Treatment : Quinazoline analogs derived from this compound exhibit chaperone activity for glucocerebrosidase inhibitors aimed at treating Gaucher disease .

Reagent in Cross-Coupling Reactions

This compound is frequently employed as a reagent in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This method is vital for constructing carbon-carbon bonds in organic synthesis:

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Utilizes palladium catalysts to couple boronic acids with aryl halides. |

| Negishi Coupling | Involves the reaction of organozinc reagents with halides or pseudohalides. |

Synthetic Pathways

The Boc protection allows for selective deprotection under mild conditions, facilitating further functionalization of the tetrahydropyridine ring. This versatility makes it an essential building block in synthetic organic chemistry.

Applications in Polymer Chemistry

This compound can also be utilized in the development of functional polymers. Its reactive sites can be incorporated into polymer backbones or side chains to create materials with specific properties.

Case Study: Biodegradable Polymers

Research has explored the use of N-Boc derivatives in synthesizing biodegradable polymers for drug delivery systems. These polymers can enhance the solubility and release profiles of pharmaceutical agents.

Wirkmechanismus

Herbicidin A exerts its effects through several mechanisms:

Herbicidal Activity: It inhibits the germination of plant seeds and protects crops from bacterial leaf blight.

Antibiotic Activity: It interferes with the growth and proliferation of bacteria by targeting specific molecular pathways.

Molecular Targets and Pathways: The compound targets nucleic acid synthesis pathways, disrupting the replication and transcription processes in bacteria.

Vergleich Mit ähnlichen Verbindungen

Herbicidin A ist aufgrund seiner doppelten Rolle als Antibiotikum und Herbizid einzigartig. Ähnliche Verbindungen umfassen:

Herbicidin B: Ein weiteres Nukleosid-Antibiotikum mit ähnlicher herbizider Wirkung.

Herbicidin F: Zeigt herbizide, antibakterielle, antimykotische und antiparasitäre Aktivitäten.

Aureonuclemycin: Teilt eine ähnliche tricyclische Kernstruktur mit Herbicidin A und zeigt ähnliche biologische Aktivitäten.

Herbicidin A zeichnet sich durch seine spezifische Wirkung gegen zweikeimblättrige Pflanzen und seine Fähigkeit aus, Nutzpflanzen vor bakteriellen Krankheiten zu schützen .

Biologische Aktivität

N-Boc-1,2,3,6-tetrahydropyridine is a derivative of tetrahydropyridine that has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Overview of Tetrahydropyridines

Tetrahydropyridines (THPs) are nitrogen-containing heterocycles known for their pharmacological properties. They exist in various structural isomers, including this compound. The biological relevance of THPs stems from their presence in natural products and synthetic pharmaceuticals, where they exhibit various activities such as antimicrobial, anticancer, and neuroprotective effects .

Synthesis of this compound

This compound can be synthesized through several methods. Notably:

- Cyclization Reactions : Utilizing α,β-unsaturated imines and alkynes with a rhodium(I) catalyst can yield highly substituted tetrahydropyridines with significant diastereoselectivity .

- Phosphine-Catalyzed Reactions : Phosphine derivatives can facilitate [4+2] annulation reactions leading to enantioselective synthesis of THP derivatives .

Antioxidant Properties

Research indicates that tetrahydropyridine derivatives exhibit potent antioxidant activity. A study highlighted the antioxidative properties of 1,2,3,4-tetrahydropyridine derivatives, suggesting that similar activities may be present in this compound . The ability to scavenge free radicals contributes to their potential therapeutic applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

The neurotoxic compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has been extensively studied for its role in inducing Parkinsonism. This has led to investigations into the neuroprotective effects of other tetrahydropyridines. While this compound is not directly linked to MPTP's toxicity mechanisms, its structural similarities suggest potential neuroprotective applications .

Antimicrobial Activity

Tetrahydropyridines have demonstrated antimicrobial properties against various pathogens. Specific studies have reported that THP derivatives can inhibit bacterial growth and exhibit antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Neurotoxicity Studies : Research comparing the effects of this compound with MPTP revealed insights into its potential neuroprotective mechanisms. While MPTP induces dopaminergic neuron degeneration via oxidative stress pathways, N-Boc derivatives may counteract these effects through antioxidant mechanisms .

- Antioxidant Efficacy : A comparative analysis of various THP derivatives showed that this compound exhibited significant radical scavenging activity in vitro. This suggests a promising role in formulations aimed at reducing oxidative damage in neurological disorders .

Data Tables

| Property | This compound | MPTP |

|---|---|---|

| Chemical Structure | C₉H₁₅NO₂ | C₁₁H₁₃N |

| Molecular Weight | 169.23 g/mol | 163.23 g/mol |

| Antioxidant Activity (IC50) | 25 µM | Not applicable |

| Neuroprotective Potential | Yes (suggested) | Yes (neurotoxic) |

| Antimicrobial Activity | Yes | Not applicable |

Eigenschaften

IUPAC Name |

tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHHRQFHCPINIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517997 | |

| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85838-94-4 | |

| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.